molecular formula C16H17NO B6299945 N-(3-Phenylsalicylidene)-isopropylamine CAS No. 701912-22-3

N-(3-Phenylsalicylidene)-isopropylamine

Cat. No.: B6299945
CAS No.: 701912-22-3
M. Wt: 239.31 g/mol
InChI Key: JSHGVUJDSBDVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylsalicylidene)-isopropylamine is a Schiff base synthesized via the condensation of 3-phenylsalicylaldehyde with isopropylamine. Structurally, it features a salicylaldehyde backbone substituted with a phenyl group at the 3-position and an isopropylamine-derived imine group at the nitrogen terminus. This compound exhibits tautomerism, a hallmark of Schiff bases derived from salicylaldehyde derivatives. In the solid state, it forms dimers stabilized by intermolecular O–H⋯O hydrogen bonds, creating ten-membered pseudocycles . The tautomeric equilibrium between the phenol–imine and keto-amine forms is influenced by the physical state (solid vs. solution) and the nature of the amine substituent. For aliphatic amines like isopropylamine, the keto-amine tautomer predominates due to enhanced stabilization via intramolecular hydrogen bonding .

Properties

IUPAC Name

2-phenyl-6-(propan-2-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHGVUJDSBDVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-isopropylamine typically involves the following steps:

    Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.

    Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-isopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Phenylsalicylidene)-isopropylamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-isopropylamine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic structure enables it to interact with biological membranes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Substituent Amine Type Predominant Tautomer Reaction Rate (Imine Formation) Key Reference
This compound Phenyl Aliphatic Keto-amine Not quantified
N-(3-Nitrobenzylidene)-isopropylamine Nitro Aliphatic Keto-amine 81% conversion in 1 hour
N-(3-Hydroxysalicylidene)-aniline Hydroxyl Aromatic Variable* Not reported

*Tautomer ratio depends on substituent electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.